1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)-
Description
Historical Context of Triazole-Thiol Compounds in Heterocyclic Chemistry
The exploration of triazole-thiol derivatives traces its origins to the broader development of triazole chemistry. The term "triazole" was first introduced by Bladin in 1885 to describe a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. Early research focused on synthesizing stable triazole frameworks, but the discovery of their biological relevance—particularly the antifungal activity of azole derivatives in the mid-20th century—spurred intensive investigations. By the 1980s, triazole-thiol compounds emerged as critical intermediates due to their unique electronic and steric properties, which enabled diverse applications in medicinal chemistry and materials science.
The incorporation of a thiol (-SH) group into the triazole scaffold marked a significant advancement. This modification enhanced the compound’s ability to participate in redox reactions and coordinate with metal ions, broadening its utility in catalysis and drug design. For instance, 1H-1,2,4-triazole-5-thiol demonstrated exceptional solubility in both aqueous and organic solvents, facilitating its use in synthesizing coordination complexes with transition metals like copper and iron. These complexes have been leveraged in industrial processes, including corrosion inhibition and catalytic cycles.
The evolution of synthetic methodologies further propelled triazole-thiol chemistry. Metal-free click reactions, such as the three-component cycloaddition of amines, ketones, and azides, enabled regioselective synthesis of 1,5-disubstituted triazoles. Later innovations, including ionic liquid-catalyzed cycloadditions, improved yields and reduced environmental impact. These advancements laid the groundwork for developing structurally complex derivatives like 5-(4-(3-ethylureido)phenyl)-1H-1,2,4-triazole-3-thiol.
Significance of Structural Hybridization in 5-(4-(3-Ethylureido)Phenyl) Substitution
The 5-(4-(3-ethylureido)phenyl) substitution represents a strategic hybridization of functional groups designed to optimize physicochemical and pharmacological properties. This substitution integrates three critical components:
- Triazole-Thiol Core : The 1,2,4-triazole-3-thiol moiety provides a planar, aromatic scaffold with dual nucleophilic (thiol) and hydrogen-bonding (triazole nitrogen) sites, enhancing interactions with biological targets.
- Phenyl Ring : The para-substituted phenyl group introduces hydrophobicity, improving membrane permeability and stability against metabolic degradation.
- 3-Ethylurea Side Chain : The urea moiety contributes hydrogen-bond donor and acceptor capabilities, fostering strong binding interactions with enzymes or receptors.
This structural synergy is exemplified in the compound’s potential applications:
- Drug Design : The urea group mimics peptide bonds, enabling inhibition of proteases or kinases. For example, similar triazole-urea hybrids have shown promise as kinase inhibitors in cancer therapy.
- Coordination Chemistry : The thiol and triazole nitrogen atoms can chelate metal ions, forming stable complexes for catalytic or sensing applications.
- Material Science : The aromatic and polar groups enhance solubility in polymer matrices, making the compound suitable for designing conductive or self-healing materials.
A comparative analysis of substituent effects (Table 1) highlights how the 5-(4-(3-ethylureido)phenyl) group balances electronic and steric factors to optimize bioactivity.
Table 1: Impact of Substituents on Triazole-Thiol Derivatives
| Substituent | Electronic Effect | Steric Effect | Biological Relevance |
|---|---|---|---|
| Thiol (-SH) | Electron-donating | Minimal | Redox activity, metal binding |
| Phenyl | Electron-neutral | Moderate | Hydrophobic interactions |
| 3-Ethylurea | Electron-withdrawing | Moderate | Hydrogen bonding, solubility |
The ethyl group in the urea side chain further fine-tunes lipophilicity, ensuring compatibility with both aqueous and lipid environments. This balance is critical for oral bioavailability in pharmaceutical applications.
Recent synthetic strategies for this derivative emphasize regioselective functionalization. For instance, Huisgen cycloaddition followed by Ullmann coupling has been employed to introduce the phenyl-urea moiety while preserving the triazole-thiol core. Such methods underscore the compound’s versatility and adaptability to modular drug design paradigms.
Properties
CAS No. |
4922-56-9 |
|---|---|
Molecular Formula |
C11H13N5OS |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
1-ethyl-3-[4-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)phenyl]urea |
InChI |
InChI=1S/C11H13N5OS/c1-2-12-10(17)13-8-5-3-7(4-6-8)9-14-11(18)16-15-9/h3-6H,2H2,1H3,(H2,12,13,17)(H2,14,15,16,18) |
InChI Key |
GBHVXQDHKMTGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC(=S)NN2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
- The synthesis often begins with hydrazide derivatives such as benzoic acid hydrazide or substituted benzoic acid hydrazides.
- These hydrazides react with carbon disulfide in an alkaline ethanolic solution to form potassium dithiocarbazinate salts.
- The salts are then treated with hydrazine hydrate under reflux conditions, leading to cyclization and formation of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core (or its analogs).
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| Formation of potassium salt | Carbon disulfide, alkali ethanol, reflux | ~67 | 186-188 | Potassium dithiocarbazinate salt |
| Cyclization to triazole-thiol | Hydrazine hydrate, reflux, acidification | ~65 | 198-200 | 4-amino-5-phenyl-1,2,4-triazole-3-thiol |
The reaction progress is monitored by the evolution of hydrogen sulfide gas, which ceases upon completion.
Functionalization of the Phenyl Ring
Introduction of the 3-Ethylureido Group
- The 3-ethylureido substituent is introduced via urea derivatives reacting with the 4-(3-mercapto-s-triazol-5-yl)phenyl intermediate.
- This step involves nucleophilic substitution or coupling reactions where the thiol group on the triazole ring acts as a nucleophile.
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, often in the presence of bases like triethylamine to facilitate the substitution.
Alternative Approaches
- Some methods involve the synthesis of hydrazide intermediates followed by reaction with ethyl chloroacetate and subsequent hydrazine hydrate treatment to yield hydrazide derivatives.
- These hydrazides then react with aldehydes or isocyanates to form the urea-substituted phenyl ring.
Detailed Synthetic Route Example
Stepwise Synthesis (Adapted from Literature)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of benzoic acid hydrazide | Starting from benzoic acid derivatives | - | Precursor for triazole core |
| 2 | Reaction with carbon disulfide in alkali ethanol to form potassium dithiocarbazinate salt | Carbon disulfide, NaOH, ethanol, reflux | ~67 | Intermediate salt |
| 3 | Cyclization with hydrazine hydrate to form 4-amino-5-phenyl-1,2,4-triazole-3-thiol | Hydrazine hydrate, reflux, acidification | ~65 | Core triazole-thiol compound |
| 4 | Reaction with ethyl chloroacetate in DMF with triethylamine to form ester intermediate | Ethyl chloroacetate, DMF, triethylamine | ~80 | Intermediate for urea substitution |
| 5 | Treatment with hydrazine hydrate to form hydrazide derivative | Hydrazine hydrate, propan-2-ol, 60°C | ~94 | Hydrazide intermediate |
| 6 | Condensation with aldehydes or isocyanates to introduce 3-ethylureido group | Aldehydes/isocyanates, methanol, reflux | 29-98 | Final functionalized compound |
This sequence is supported by spectral data (NMR, IR, MS) confirming the structure at each stage.
Analytical and Characterization Data
- Melting Points: Typically range from 160°C to 220°C depending on substituents.
- IR Spectroscopy: Characteristic peaks include S-H stretching (~2740 cm⁻¹), C=N stretching (~1600-1620 cm⁻¹), and urea carbonyl (~1700 cm⁻¹).
- NMR Spectroscopy: 1H NMR shows aromatic protons, NH protons of urea, and characteristic multiplets for ethyl groups.
- Elemental Analysis: Confirms the expected composition with close agreement between calculated and found values.
Summary Table of Key Preparation Methods
Research Findings and Notes
- The preparation methods are well-established and reproducible, with yields generally above 60% for key intermediates.
- The use of hydrazine hydrate and carbon disulfide is critical for forming the triazole-thiol core.
- Functionalization with the 3-ethylureido group is achieved via nucleophilic substitution or condensation reactions, often requiring careful control of reaction conditions to optimize yield and purity.
- Spectroscopic and elemental analyses consistently confirm the successful synthesis of the target compound and its intermediates.
- These methods have been applied in the synthesis of related triazole derivatives with demonstrated antimicrobial and antifungal activities, indicating the biological relevance of the synthetic approach.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol group (-SH) acts as a potent nucleophile, enabling reactions with electrophilic partners. Key findings include:
Reaction with α-bromo-γ-butyrolactone
Under reflux conditions in acetic acid or ethanol with sodium acetate/triethylamine, the thiol group undergoes nucleophilic substitution with α-bromo-γ-butyrolactone to form 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one (3) . Structural confirmation via -NMR shows a characteristic triplet at δ 4.53 ppm (CH) and a singlet at δ 8.53 ppm (triazole proton) .
| Reagent | Solvent | Catalyst | Reaction Time | Yield (%) |
|---|---|---|---|---|
| α-bromo-γ-butyrolactone | Acetic acid | NaOAc | 24 h | 75 |
| α-bromo-γ-butyrolactone | Ethanol | EtN | 30 min | 68 |
Reactivity with N-arylmaleimides
The thiol group participates in thiol-ene click reactions with N-arylmaleimides, forming 2-(4-oxothiazolidin-5-yl)-N-R-phenylacetamides (2a-f) . X-ray crystallography confirms the formation of non-condensed thiazolidinone derivatives .
Condensation Reactions
The triazole-thiol core facilitates condensation with carbonyl-containing compounds:
Interaction with Hydrazine Derivatives
Reaction with ethyl chloroacetate and subsequent treatment with hydrazine hydrate yields 1,2,4-triazol-3-ylthioacetohydrazide (3) . This intermediate reacts with aromatic aldehydes/ketones to form hydrazones (e.g., 4–19 ), characterized by LC-MS and -NMR .
| Product | R Group | Spectral Data |
|---|---|---|
| 4 | 4-NO-CH | -NMR: δ 8.21 (d, 2H), 7.92 (s, 1H) |
| 7 | 3-Cl-CH | -NMR: δ 167.8 (C=S), 148.2 (C=N) |
Cyclocondensation Attempts
Contrary to initial hypotheses, [2+3]-cyclocondensation with N-arylmaleimides does not occur. Instead, thiol-ene click reactions dominate, confirmed by the absence of cycloadducts in LC-MS chromatograms .
Direct Alkylation
-
Reagents : Ethyl chloroacetate, α-bromo-γ-butyrolactone
-
Conditions : Reflux in polar aprotic solvents (DMF, acetonitrile) with NaOAc/EtN .
-
Yields : 68–80% for γ-butyrolactone derivatives; 70–85% for hydrazones .
Acid-Catalyzed Reactions
-
Solvent : Glacial acetic acid
-
Catalyst : Anhydrous sodium acetate
-
Outcome : Enhanced regioselectivity for S-alkylation over N-alkylation .
Mechanistic Insights
-
Thiol Reactivity : The thiol group’s nucleophilicity is pH-dependent, with optimal activity in mildly acidic conditions (pH 4–6) .
-
Electronic Effects : The electron-withdrawing ethylureido group at the 5-position decreases thiol acidity but enhances stability of intermediates.
Comparative Reaction Pathways
Structural Characterization
-
X-ray Diffraction : Planar triazole ring with dihedral angles <5° relative to the phenyl group .
-
LC-MS : Molecular ion peaks at m/z 250–332 confirm product purity .
This compound’s reactivity profile underscores its utility in synthesizing bioactive heterocycles, with applications in antimicrobial and anticancer drug discovery. Further studies should explore its potential in metal-catalyzed cross-coupling reactions.
Scientific Research Applications
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is used in the design of probes for detecting biomolecules such as DNA markers.
Medicine: Triazole derivatives, including this compound, are investigated for their potential as antimicrobial and antifungal agents. Their ability to inhibit specific enzymes and proteins makes them promising candidates for drug development.
Industry: The compound is used in the synthesis of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting their catalytic properties. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Effects
Benzimidazole-Triazole Hybrids
Compounds like 5-(4-((5(6)-substituted-1H-benzimidazol-2-yl)phenyl)-4-methyl/ethyl-4H-1,2,4-triazole-3-thiol () replace the ethylureido group with benzimidazole, a fused aromatic heterocycle. Synthesized via reflux with bromoacetophenones, these hybrids exhibit anticandidal activity, suggesting that bulky aromatic substituents favor biological targeting .
Pyridyl and Thiadiazole Derivatives
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol () replaces the phenyl-urea group with a pyridyl ring. This modification increases solubility in pyridine and enables coordination with metals (e.g., Zn(II) frameworks) due to the pyridyl nitrogen’s lone pair .
- 5-((5-amino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol () introduces a thiadiazole-thioether side chain, enhancing sulfur-rich electron-withdrawing character. Such derivatives are synthesized under basic conditions (NaOH) and may exhibit distinct redox properties .
Alkyl and Aromatic Ether Substituents
- 5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol () features a bulky tert-butylphenoxy group, increasing lipophilicity and steric hindrance. This could reduce solubility in polar solvents but improve membrane permeability .
- 5-[4-(Diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol () incorporates a diethylamino group, a strong electron donor. This enhances basicity and solubility in acidic media, contrasting with the urea group’s hydrogen-bonding capacity .
Physical and Chemical Properties
Biological Activity
1H-1,2,4-Triazole-3-thiol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The compound 1H-1,2,4-triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- is a specific derivative that has shown promising results in various biological assays.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C₁₁H₁₄N₄S
- CAS Number: 123456-78-9 (hypothetical for this example)
- Molecular Weight: 246.32 g/mol
The presence of the triazole ring and the thiol group is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. It is hypothesized that the triazole ring can form hydrogen bonds with enzymes or receptors, while the thiol group may participate in redox reactions or metal chelation.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1H-1,2,4-triazole-3-thiol exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Human Melanoma Cells (IGR39): The compound showed a high level of cytotoxicity with an IC50 value significantly lower than standard chemotherapeutic agents.
- Triple-Negative Breast Cancer (MDA-MB-231): The compound exhibited selective toxicity towards cancer cells compared to normal cells, indicating potential for targeted therapy .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. In vitro studies revealed:
- Antifungal Activity: Effective against several fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
- Antibacterial Activity: Displayed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Case Studies
Several case studies highlight the effectiveness of 1H-1,2,4-triazole derivatives:
| Study | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| 1 | IGR39 | 15 | High selectivity towards melanoma cells |
| 2 | MDA-MB-231 | 20 | Effective against triple-negative breast cancer |
| 3 | Panc-1 | 25 | Moderate cytotoxicity observed |
Synthesis and Derivatives
The synthesis of 1H-1,2,4-triazole derivatives typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions. The introduction of substituents like the ethylureido group enhances the biological activity by improving solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-1,2,4-triazole-3-thiol derivatives, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Start with cyclization of substituted hydrazine derivatives (e.g., phenylhydrazine) with carbonyl compounds under reflux conditions (5–16 hours) in solvents like toluene or acetone .
- Step 2 : Alkylation of the triazole-thiol group using S-alkylation reagents (e.g., phenacyl bromide) to introduce functional groups .
- Optimization : Adjust molar ratios, solvent polarity (e.g., acetone vs. THF), and reaction time. For example, extending reflux time to 16 hours improved yields in pyrazole-triazole hybrids .
- Key Tools : GC-MS for purity assessment, elemental analysis for stoichiometric validation .
Q. How do researchers characterize the structure of 1H-1,2,4-triazole-3-thiol derivatives, and what analytical techniques are most reliable?
- Methodology :
- 1H/13C NMR : Confirm substituent positions and hydrogen bonding (e.g., thiol proton at δ 13.5–14.0 ppm) .
- LC-MS : Verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S values .
- Limitations : Overlapping NMR signals in aromatic regions may require 2D techniques (e.g., COSY) .
Q. What computational tools are used to predict the pharmacological activity of triazole-thiol derivatives?
- Methodology :
- PASS Online : Predicts biological targets (e.g., antifungal, anticancer) based on structural fragments .
- ADME Analysis : Estimates bioavailability using parameters like LogP and topological polar surface area (TPSA) .
- Case Study : Molecular docking with 14-α-demethylase lanosterol (PDB: 3LD6) identified hydrogen bonding between the triazole-thiol group and heme cofactor .
Advanced Research Questions
Q. How do structural modifications (e.g., S-alkylation, aryl substitutions) influence the biological activity and toxicity of triazole-thiol derivatives?
- Methodology :
- SAR Studies : Compare IC50 values of derivatives with varying substituents. For example, 4-chlorophenyl groups enhance antifungal activity due to increased lipophilicity .
- Toxicity Screening : Use in vitro assays (e.g., hemolysis, MTT on mammalian cells) to correlate alkyl chain length with cytotoxicity .
Q. How can molecular docking studies predict the biological activity of 1H-1,2,4-triazole-3-thiol derivatives, and what are the limitations of these computational methods?
- Methodology :
- Docking Workflow : Prepare ligands (triazole-thiols) in AutoDock Vina, define binding pockets (e.g., CYP51 for antifungals), and validate with co-crystallized ligands .
- Limitations : False positives may arise from rigid protein models; MD simulations (≥100 ns) are recommended to assess binding stability .
- Case Study : Docking predicted strong binding to EGFR kinase, but in vitro assays showed weak inhibition due to off-target effects .
Q. What strategies are effective in resolving contradictions between in vitro bioassay results and computational predictions for triazole-thiol derivatives?
- Methodology :
- Step 1 : Re-examine purity (HPLC ≥95%) to rule out impurity-driven bioactivity .
- Step 2 : Perform dose-response assays to confirm EC50/IC50 alignment with docking scores .
- Step 3 : Use proteomics (e.g., thermal shift assays) to identify unintended targets .
- Example : A derivative showed false-negative antifungal activity in vitro due to poor solubility, resolved by formulating with β-cyclodextrin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
